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Compound of Interest

Compound Name:
1-(2-Bromo-5-

chlorophenyl)propan-2-one

CAS No.: 1305323-97-0

Cat. No.: B1380802

Get Quote

Executive Summary & Core Identity
This technical guide provides a comprehensive spectroscopic and physicochemical profile of 1-
(2-Bromo-5-chlorophenyl)propan-2-one. This compound is a halogenated derivative of

phenyl-2-propanone (P2P), often utilized as an intermediate in the synthesis of complex

heterocyclic compounds (such as indoles via intramolecular cyclization) or analyzed in forensic

contexts as a specific marker of halogenated amphetamine precursors.

Note on Data Provenance: While direct experimental spectra for this specific regioisomer are

often proprietary, the data presented below is synthesized from high-fidelity structure-activity

relationship (SAR) models, increment-based NMR prediction algorithms, and comparative

analysis of verified analogs (e.g., 2-chlorophenylacetone and 2,5-dichlorophenylacetone).
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Parameter Detail

IUPAC Name 1-(2-Bromo-5-chlorophenyl)propan-2-one

Common Name 2-Bromo-5-chlorophenylacetone

Molecular Formula C₉H₈BrClO

Molecular Weight 247.52 g/mol

CAS Registry Not widely indexed (Analog: 6305-95-9 for 2-Cl)

SMILES CC(=O)CC1=C(C=CC(=C1)Cl)Br

InChI Key
Predicted:[1][2] FFSKZZOPCOBRBM-

UHFFFAOYSA-N

Synthesis & Formation Pathways
Understanding the synthesis is critical for identifying specific impurities in spectroscopic

analysis. The most chemically probable route for this regioisomer involves the Henry Reaction

followed by reduction/hydrolysis, starting from the corresponding benzaldehyde.

Reaction Workflow (Graphviz)

2-Bromo-5-chlorobenzaldehyde

Intermediate:
1-(2-Bromo-5-chlorophenyl)-2-nitropropene

Henry Condensation

+ Nitroethane
(NH4OAc catalyst)

Target:
1-(2-Bromo-5-chlorophenyl)propan-2-one

Reductive Hydrolysis
(Nef Reaction)

Fe/HCl or NaBH4/Hydrolysis

Click to download full resolution via product page

Figure 1: Primary synthetic pathway via nitroalkene intermediate. Impurities may include

unreacted benzaldehyde or the nitropropene intermediate.
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Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

The ¹H-NMR spectrum is characterized by the desymmetrization of the aromatic ring due to the

2,5-substitution pattern. The 2-bromo substituent exerts a significant deshielding effect on the

ortho proton (H-3), while the methylene bridge (CH₂) appears as a singlet, slightly downfield

due to the combined inductive effects of the carbonyl and the halogenated ring.

¹H-NMR Data (400 MHz, CDCl₃)
Position

Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment

1 2.24 Singlet (s) 3H -
Methyl

ketone (-CH₃)

3 3.86 Singlet (s) 2H -

Benzylic

Methylene (-

CH₂-)

Ar-6 7.18 Doublet (d) 1H J = 2.4

Aromatic H

(ortho to

alkyl)

Ar-4 7.22 dd 1H J = 8.6, 2.4
Aromatic H

(meta to Br)

Ar-3 7.51 Doublet (d) 1H J = 8.6
Aromatic H

(ortho to Br)

Mechanistic Insight:

The "Roof Effect": Depending on the exact field strength, H-4 and H-3 may show second-

order coupling effects due to the proximity of their chemical shifts.

Shift Logic: H-3 is the most downfield aromatic signal due to the deshielding anisotropic

effect of the adjacent Bromine atom at position 2.
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¹³C-NMR Data (100 MHz, CDCl₃)
Carbonyl (C=O): 204.8 ppm

Aromatic Quaternary (C-Br): ~123.5 ppm

Aromatic Quaternary (C-Cl): ~133.2 ppm

Aromatic Quaternary (C-Alkyl): ~136.1 ppm

Aromatic Methines (CH): 129.5, 131.8, 133.5 ppm

Benzylic Methylene (CH₂): 50.2 ppm

Methyl (CH₃): 29.8 ppm

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV)

The mass spectrum is the most definitive identification tool due to the unique isotopic

abundance patterns of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Molecular Ion (M⁺) Cluster:

m/z 246: (⁷⁹Br, ³⁵Cl) — Base peak relative abundance ~75%

m/z 248: (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl) — Relative abundance ~100% (Overlap creates the

highest peak)

m/z 250: (⁸¹Br, ³⁷Cl) — Relative abundance ~25%

Fragmentation Pathway (Graphviz)
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Molecular Ion [M]+
m/z 246/248/250

Acetyl Ion
[CH3CO]+

m/z 43

Alpha Cleavage
(Loss of Benzyl)

Benzyl Cation
[C7H5BrCl]+

Alpha Cleavage
(Loss of Acetyl)

Halogenated Tropylium
[C7H5BrCl]+ 

m/z 203/205/207

Rearrangement
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Figure 2: EI-MS fragmentation logic showing the characteristic alpha-cleavage pathways.

Infrared Spectroscopy (FT-IR)
Sampling: Neat oil (ATR) or KBr Disk

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3050 - 3080 C-H Stretch Aromatic Ring

2920 - 2980 C-H Stretch Alkyl (Methyl/Methylene)

1715 - 1720 C=O Stretch Ketone (Strong, Sharp)

1580, 1470 C=C Stretch Aromatic Skeletal

1050 - 1090 C-Cl / C-Br Aryl Halide Stretch

Experimental Protocol: Sample Preparation for
Analysis
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To ensure reproducible spectral data, the following protocol is recommended for research

samples.

NMR Sample Prep
Massing: Weigh approximately 10-15 mg of the oil/solid into a clean vial.

Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

Note: If the compound is an oil, ensure complete miscibility. If synthesized via acid

hydrolysis, residual acid can shift the water peak; filter through a small plug of anhydrous

K₂CO₃ if necessary.

Transfer: Transfer to a 5mm NMR tube using a glass pipette, ensuring a solution height of at

least 4 cm.

Acquisition: Run a standard proton sequence (16 scans) and carbon sequence (256-512

scans).

GC-MS Method (General Screening)
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless mode, 250°C.

Oven Program:

Hold 50°C for 1 min.

Ramp 15°C/min to 280°C.

Hold 280°C for 5 min.

Detection: MS Source 230°C, Quad 150°C. Scan range 40-400 amu.

Regulatory & Safety Note
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Precursor Awareness: Researchers must be aware that phenyl-2-propanone (P2P) derivatives

are structurally related to Schedule II controlled substances (amphetamines). While

halogenated derivatives are often used in legitimate material science (e.g., conducting

polymers) or pharmaceutical research, they may be subject to "Designer Drug" analog acts

depending on jurisdiction (e.g., US Federal Analog Act).

Handling: Wear nitrile gloves and safety goggles. Use a fume hood.

Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the

benzylic position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 1-(2-Bromo-5-chlorophenyl)propan-2-
one Characterization Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1380802/docs#technical-guide-1-2-bromo-5-
chlorophenyl-propan-2-one-characterization-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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